molecular formula C6H3F4N B038514 2-Fluoro-4-(trifluoromethyl)pyridine CAS No. 118078-66-3

2-Fluoro-4-(trifluoromethyl)pyridine

Cat. No.: B038514
CAS No.: 118078-66-3
M. Wt: 165.09 g/mol
InChI Key: DFNQBXZKPUBEIX-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethyl)pyridine (CAS: 118078-66-3) is a fluorinated pyridine derivative with the molecular formula C₆H₃F₄N and a molecular weight of 181.09 g/mol. Its structure features a fluorine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the pyridine ring. This compound is commercially available and serves as a versatile intermediate in pharmaceutical and agrochemical synthesis . The electron-withdrawing nature of both substituents enhances its stability and influences its reactivity in substitution and coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-4-(trifluoromethyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 2-fluoropyridine with trifluoromethylating agents under specific conditions. For example, the reaction of 2-fluoropyridine with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time .

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Aminopyridines

One of the primary applications of 2-Fluoro-4-(trifluoromethyl)pyridine is in the preparation of aminopyridines via amination reactions. This process involves the introduction of an amino group into the pyridine ring, which is crucial for developing various pharmaceutical compounds. The ability to facilitate these reactions makes it a valuable intermediate in synthetic organic chemistry .

Catalytic Ligand in Cross-Coupling Reactions

This compound serves as a catalytic ligand in palladium-catalyzed reactions, specifically for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylenes. This application highlights its importance in facilitating complex organic transformations while enhancing selectivity and yield .

Role in Medicinal Chemistry

Fluorinated compounds like this compound are increasingly prominent in drug design due to their enhanced bioactivity and metabolic stability. The introduction of fluorine can significantly affect the pharmacokinetic properties of drug candidates, making them more effective and selective . In particular, fluorinated pyridines are being explored for their potential as inhibitors in various therapeutic areas, including cancer treatment .

Environmental Applications

Research indicates that organofluorine compounds, including this compound, may play roles in environmental chemistry due to their unique properties. Studies have examined their behavior and transformation in biological systems, which is essential for understanding their environmental impact and potential applications in sustainable chemistry .

Case Studies and Research Findings

A selection of recent studies highlights the utility of this compound:

  • Study on Palladium-Catalyzed Reactions : A review detailed various palladium-catalyzed cross-coupling reactions involving perfluoro organic compounds, emphasizing the role of fluorinated ligands like this compound in enhancing reaction efficiency and selectivity .
  • Inhibition Studies : Research has shown that fluorinated compounds can act as effective inhibitors for specific enzymes involved in cancer metabolism. The structural characteristics imparted by the trifluoromethyl group enhance binding affinity and selectivity towards target proteins .

Data Tables

ApplicationDescription
Aminopyridine SynthesisReactant for amination reactions
Catalytic LigandFacilitates regioselective preparation of tetramethylbiphenyls
Medicinal ChemistryEnhances bioactivity and stability in drug design
Environmental ChemistryInvestigated for behavior and transformation in biological systems

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

4-(Trifluoromethyl)-2-pyridone

  • Molecular Formula: C₆H₄F₃NO
  • Molecular Weight : 163.10 g/mol
  • Key Features : Contains a hydroxyl group at position 2 and a -CF₃ group at position 4, forming a pyridone structure.
  • Physical Properties : Melting point = 158°C, higher than 2-fluoro-4-(trifluoromethyl)pyridine due to hydrogen bonding from the hydroxyl group .
  • Applications : Used in semiconductor synthesis and photocatalysis. The hydroxyl group enables participation in hydrogen-bonding interactions, unlike the fluorine in the target compound.

2-Amino-4-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₅F₃N₂
  • Molecular Weight : 162.11 g/mol
  • Key Features: Substitution of fluorine with an amino (-NH₂) group at position 2.
  • Reactivity: The amino group is nucleophilic, making this compound more reactive in electrophilic aromatic substitution compared to the fluorine-containing analogue. This property is advantageous in drug synthesis, where functionalization is required .

5-Methyl-2-(trifluoromethyl)pyridine

  • Molecular Formula : C₇H₆F₃N
  • Molecular Weight : 161.12 g/mol
  • Key Features : A methyl (-CH₃) group at position 5 and a -CF₃ group at position 2.
  • Electronic Effects : The methyl group is electron-donating, increasing the basicity of the pyridine nitrogen compared to the electron-withdrawing fluorine in this compound. This difference impacts solubility and binding in pesticidal applications .

4-Chloro-2-(trifluoromethyl)pyridine

  • Molecular Formula : C₆H₃ClF₃N
  • Molecular Weight : 197.55 g/mol
  • Key Features : Chlorine replaces fluorine at position 2.
  • Reactivity : Chlorine’s lower electronegativity compared to fluorine makes it more susceptible to nucleophilic displacement, offering a pathway for further derivatization. This compound is utilized in cross-coupling reactions for agrochemicals .

Comparative Analysis of Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications
This compound 181.09 Not reported 2-F, 4-CF₃ Pharmaceutical/agrochemical intermediate
4-(Trifluoromethyl)-2-pyridone 163.10 158 2-OH, 4-CF₃ Photocatalysis, semiconductors
2-Amino-4-(trifluoromethyl)pyridine 162.11 Not reported 2-NH₂, 4-CF₃ Drug synthesis
5-Methyl-2-(trifluoromethyl)pyridine 161.12 Not reported 2-CF₃, 5-CH₃ Pesticides
4-Chloro-2-(trifluoromethyl)pyridine 197.55 Not reported 2-Cl, 4-CF₃ Agrochemical intermediates

Biological Activity

2-Fluoro-4-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring with a fluorine atom at the 2-position and a trifluoromethyl group at the 4-position, contributing to its unique chemical properties and biological interactions.

Structural Characteristics

The molecular formula of this compound is C6H4F4NC_6H_4F_4N, with a molecular weight of approximately 179.1 g/mol. The presence of the trifluoromethyl group enhances lipophilicity, which may increase cell membrane permeability, thereby facilitating interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains. The trifluoromethyl group is believed to enhance the binding affinity to microbial targets, although specific biological assays are necessary to confirm these activities .
  • Antiviral Properties : Related compounds in the trifluoromethylpyridine class have shown promising antiviral activities. For instance, derivatives have been synthesized that activate defensive enzyme pathways in plants, enhancing resistance against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) . The mechanisms involve the induction of superoxide dismutase (SOD) and phenylalanine ammonia-lyase (PAL), critical for plant defense responses.
  • Insecticidal Effects : Several studies have reported that derivatives of trifluoromethylpyridine exhibit insecticidal activity against pests such as R. solanacearum. These compounds demonstrated significant efficacy in laboratory settings, indicating their potential use in agricultural applications .

Table 1: Antiviral Activity Against TMV

CompoundCurative Activity (%)EC50 (μg/mL)
A164.386.1
A1768.686.1
NNM56.6131.7

This table summarizes the curative activities of various compounds against TMV, highlighting the effectiveness of certain trifluoromethylpyridine derivatives compared to a known standard (NNM) .

Table 2: Antibacterial Activity

CompoundConcentration (mg/L)Activity (%)
E110057
E35053
F110030

The antibacterial activity of selected trifluoromethylpyridine derivatives shows promising results, indicating their potential application in combating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophobic Interactions : The trifluoromethyl group enhances hydrophobic interactions with biological macromolecules, potentially increasing binding affinity to proteins and enzymes.
  • Induction of Defense Pathways : In plant systems, these compounds may activate biosynthetic pathways that lead to increased production of defense-related enzymes, thus enhancing systemic acquired resistance (SAR) against viral pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-fluoro-4-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Fluorinated pyridines are typically synthesized via nucleophilic substitution using fluorinating agents (e.g., KF) on halogenated precursors. For example, substituting a chlorine atom at the 2-position of 2-chloro-4-(trifluoromethyl)pyridine with fluorine under anhydrous conditions (e.g., DMF, 100–120°C) can yield the target compound. Reaction efficiency depends on solvent polarity, temperature, and the use of phase-transfer catalysts . Side reactions, such as over-fluorination or decomposition, are mitigated by controlling stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?

  • Methodological Answer :

  • ¹⁹F NMR : The fluorine atoms in the trifluoromethyl (-CF₃) group resonate as a distinct quartet (δ ≈ -60 to -65 ppm), while the 2-fluoro substituent appears as a doublet (δ ≈ -110 ppm) due to coupling with adjacent protons .
  • ¹H NMR : The pyridine ring protons exhibit characteristic splitting patterns (e.g., H-3 and H-5 show coupling with the 2-fluoro group).
  • IR : Strong C-F stretching vibrations at 1100–1250 cm⁻¹ and aromatic C=C/C=N stretches at 1500–1600 cm⁻¹ confirm the structure .

Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : Limited solubility in polar solvents (water, alcohols) but dissolves well in DCM, DMF, or THF. Solubility tests should precede reaction design .
  • Stability : Hygroscopic and sensitive to prolonged exposure to light/moisture. Store under inert gas (N₂/Ar) at -20°C in amber glass vials.
  • Melting Point : Reported mp ~123–124°C (varies with purity); differential scanning calorimetry (DSC) can assess crystallinity .

Advanced Research Questions

Q. How does the electronic nature of the trifluoromethyl and fluorine substituents influence regioselective functionalization of the pyridine ring?

  • Methodological Answer : The electron-withdrawing -CF₃ group at the 4-position deactivates the ring, directing electrophilic attacks to the 3- or 5-positions. Conversely, the 2-fluoro substituent enhances ortho/para-directing effects in nucleophilic substitutions. Computational studies (DFT) using Gaussian09 with B3LYP/6-31G* basis sets can map electrostatic potential surfaces to predict reactivity . Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms regioselectivity .

Q. What computational strategies are effective in predicting the catalytic activity of this compound as a ligand in transition-metal complexes?

  • Methodological Answer : Density functional theory (DFT) optimizes metal-ligand geometries and calculates binding energies. For example, modeling Pd(II) complexes with this ligand reveals strong σ-donation from the pyridine nitrogen and π-backbonding stabilization from fluorine atoms. Fukui indices identify nucleophilic/electrophilic sites for catalytic cycles (e.g., cross-coupling reactions) . Correlate computational results with experimental turnover numbers (TON) in Heck or Buchwald-Hartwig reactions .

Q. How can crystallographic data resolve contradictions in reported bond lengths and angles for fluorinated pyridine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K using Mo-Kα radiation (λ = 0.71073 Å) provides precise structural parameters. For example, compare C-F bond lengths in the title compound (1.34 Å) with related structures (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine: C-F = 1.33 Å) to assess steric/electronic effects. Discrepancies arise from crystal packing or thermal motion; refine data with SHELXL and validate via R-factor analysis (< 5%) .

Properties

IUPAC Name

2-fluoro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F4N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNQBXZKPUBEIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457178
Record name 2-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118078-66-3
Record name 2-fluoro-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-(trifluoromethyl)pyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoro-4-(trifluoromethyl)pyridine
2-Fluoro-4-(trifluoromethyl)pyridine
2-Fluoro-4-(trifluoromethyl)pyridine
2-Fluoro-4-(trifluoromethyl)pyridine
2-Fluoro-4-(trifluoromethyl)pyridine
2-Fluoro-4-(trifluoromethyl)pyridine

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